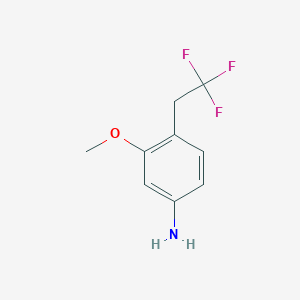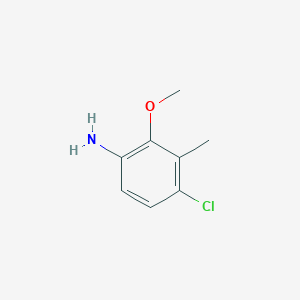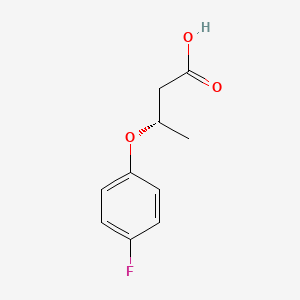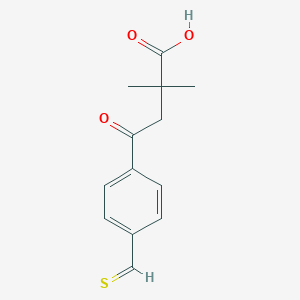
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity .
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid has several scientific research applications:
作用機序
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-oxo-4-(4-methylphenyl)butryic acid: Similar structure but lacks the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-chlorophenyl)butryic acid: Contains a chlorine atom instead of the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-nitrophenyl)butryic acid: Contains a nitro group instead of the thiomethyl group.
Uniqueness
The presence of the thiomethyl group in 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid imparts unique chemical and biological properties to the compound. This functional group can undergo specific chemical reactions and metabolic transformations, making the compound valuable for various applications .
特性
分子式 |
C13H14O3S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
4-(4-methanethioylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14O3S/c1-13(2,12(15)16)7-11(14)10-5-3-9(8-17)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChIキー |
XSLDWEBRJXOHLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)C=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


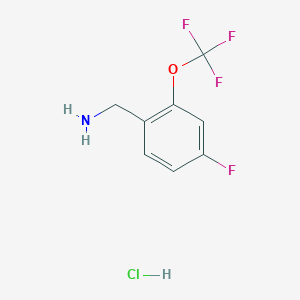
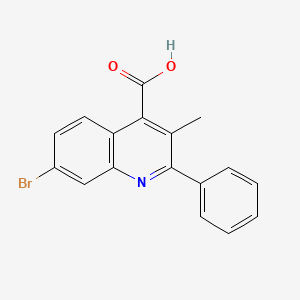
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)

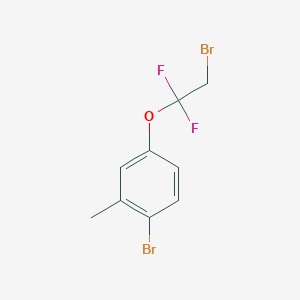
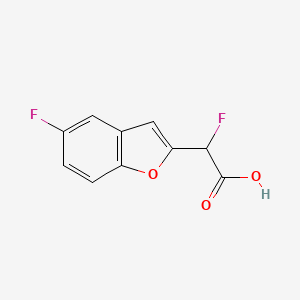

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
